molecular formula C12H13NO3 B174159 1-Benzoylpyrrolidine-2-carboxylic acid CAS No. 195719-48-3

1-Benzoylpyrrolidine-2-carboxylic acid

Cat. No. B174159
M. Wt: 219.24 g/mol
InChI Key: RQYKQWFHJOBBAO-UHFFFAOYSA-N
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Description

1-Benzoylpyrrolidine-2-carboxylic acid is a heterocyclic compound . It has an empirical formula of C12H13NO3 and a molecular weight of 219.24 .


Molecular Structure Analysis

The molecular structure of 1-Benzoylpyrrolidine-2-carboxylic acid is represented by the SMILES string OC(=O)C1CCCN1C(=O)c2ccccc2 . This indicates that the molecule contains a pyrrolidine ring attached to a benzoyl group and a carboxylic acid group .


Physical And Chemical Properties Analysis

1-Benzoylpyrrolidine-2-carboxylic acid is a solid substance . It has a density of 1.296 g/cm3 . The boiling point is 428.9ºC at 760 mmHg . The exact mass is 219.09000 .

Scientific Research Applications

1-Benzoylpyrrolidine-2-carboxylic acid is a compound that contains a carboxylic acid group and a pyrrolidine ring .

Carboxylic Acids Carboxylic acids are compounds containing a carboxyl functional group attached to a hydrocarbon radical . They are intermediates in the degradation pathways of amino acids, fats, and carbohydrates . Due to the presence of both hydroxyl and carbonyl groups in the molecule, carboxylic acids can exhibit hydrogen bonding with themselves, leading to increased stabilization of the compounds . They are polar molecules soluble in polar solvents, but as the alkyl chain increases, their solubility decreases due to the hydrophobic nature of the carbon chain .

Pyrrolidine Ring The pyrrolidine ring is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .

Safety And Hazards

The safety data sheet for 1-Benzoylpyrrolidine-2-carboxylic acid indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

1-benzoylpyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c14-11(9-5-2-1-3-6-9)13-8-4-7-10(13)12(15)16/h1-3,5-6,10H,4,7-8H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQYKQWFHJOBBAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70304042
Record name 1-benzoylpyrrolidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70304042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzoylpyrrolidine-2-carboxylic acid

CAS RN

5874-58-8, 195719-48-3
Record name NSC164034
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164034
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-benzoylpyrrolidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70304042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-benzoylpyrrolidine-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
AV Smolobochkin, AS Gazizov… - Russian Chemical …, 2019 - iopscience.iop.org
… Unlike decarboxylation of 1-benzoylpyrrolidine-2-carboxylic acid (58b), which gives a mixture of tautomers 59b and 60b in 1.3 : 1 ratio, the reaction of proline 58a yields amino aldehyde …
Number of citations: 22 iopscience.iop.org
M Kaname, H Mashige, S Yoshifuji - Chemical and pharmaceutical …, 2001 - jstage.jst.go.jp
The oxidative decarboxylation of cyclic a-amino acids having urethane-type N-protecting groups with lead tetraacetate [Pb (OAc) 4] gave 2-hydroxy derivatives, which were transformed …
Number of citations: 26 www.jstage.jst.go.jp
M Cristau, C Devin, C Oiry, O Chaloin… - Journal of medicinal …, 2000 - ACS Publications
… acid (2-ABA) (compound 2), 3-aminobenzoic acid (3-ABA) (compound 3), 4-aminobenzoic acid (4-ABA) (compound 4), (2S,4S)-4-amino-1-benzoylpyrrolidine-2-carboxylic acid (…
Number of citations: 30 pubs.acs.org
S Asgatay, C Champion, G Marloie… - Journal of medicinal …, 2014 - ACS Publications
DNA methyltransferases (DNMT) are promising drug targets in cancer provided that new, more specific, and chemically stable inhibitors are discovered. Among the non-nucleoside …
Number of citations: 97 pubs.acs.org

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